molecular formula C13H13NO4 B8787336 3-Acetoxymethyl-6-methoxycarbostyril

3-Acetoxymethyl-6-methoxycarbostyril

Cat. No.: B8787336
M. Wt: 247.25 g/mol
InChI Key: DHWBXGXXGXKMNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetoxymethyl-6-methoxycarbostyril is a synthetic carbostyril derivative characterized by a quinolinone core structure substituted with a methoxy group at position 6 and an acetoxymethyl group at position 2. These analogs share functional groups (e.g., acetyloxy, methoxy) that influence solubility, stability, and biological activity.

Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl acetate

InChI

InChI=1S/C13H13NO4/c1-8(15)18-7-10-5-9-6-11(17-2)3-4-12(9)14-13(10)16/h3-6H,7H2,1-2H3,(H,14,16)

InChI Key

DHWBXGXXGXKMNV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=CC2=C(C=CC(=C2)OC)NC1=O

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

The following table compares key structural and functional attributes of 3-Acetoxymethyl-6-methoxycarbostyril with analogs from the evidence:

Compound Core Structure Substituents Functional Groups Applications Reference
This compound Carbostyril (quinolinone) - 3-Acetoxymethyl
- 6-Methoxy
Ester, ether Pharmacological research (inferred) N/A
8-O-Acetylshanzhiside methyl ester Cyclopenta[c]pyran - Acetyloxy
- Hydroxy
- Methyl ester
Ester, hydroxyl, glycoside Reference standard, supplements, synthesis
3-Allyl-6-methoxyphenol Phenol - 3-Allyl
- 6-Methoxy
Hydroxyl, ether, alkene Intermediate in fine chemicals
6-Methoxychroman-3-carboxylic acid Chroman - 6-Methoxy
- 3-Carboxylic acid
Carboxylic acid, ether Synthetic precursor, pharmaceutical intermediate
3-Hydroxy-2-methoxy-6-(methoxymethyl)benzoic acid Benzoic acid - 3-Hydroxy
- 2-Methoxy
- 6-Methoxymethyl
Hydroxyl, ether, carboxylic acid Pharmaceutical intermediate

Key Observations:

  • Functional Group Impact : The acetoxymethyl group (ester) in the target compound contrasts with carboxylic acids (Evidences 4–5), affecting lipophilicity and metabolic stability. Methoxy groups, common across all analogs, enhance solubility and modulate steric effects.

Research Findings and Limitations

  • Structural-Activity Relationships (SAR) : Methoxy and acetyloxy groups are critical for bioavailability in related compounds (). For this compound, these groups may enhance blood-brain barrier penetration compared to polar carboxylic acids.
  • Data Gaps : Direct pharmacological or thermodynamic data (e.g., Antoine parameters, solubility) for the target compound are absent in the evidence. Future studies should prioritize these metrics.

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